molecular formula C14H16N4OS2 B603224 5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1676074-48-8

5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B603224
CAS No.: 1676074-48-8
M. Wt: 320.4g/mol
InChI Key: CXMBMSDURHGBCF-UHFFFAOYSA-N
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Description

“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thienyl group, and a thiazolo-triazole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolo-Triazole Core: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

    Attachment of the Thienyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the thienyl moiety.

    Introduction of the Piperidine Ring: The final step could involve nucleophilic substitution or reductive amination to attach the piperidine ring to the thienyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group might yield sulfoxides or sulfones, while reduction of the piperidine ring could produce various piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, “this compound” could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups might impart desirable characteristics such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-4-ol: A similar compound with a different substitution pattern on the thiazolo-triazole core.

    5-[1-piperidinyl(2-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: A compound with the thienyl group attached at a different position.

    5-[1-piperidinyl(3-furyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: A similar compound with a furan ring instead of a thienyl group.

Uniqueness

“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is unique due to its specific combination of functional groups and the positions of these groups on the molecular framework

Properties

CAS No.

1676074-48-8

Molecular Formula

C14H16N4OS2

Molecular Weight

320.4g/mol

IUPAC Name

5-[piperidin-1-yl(thiophen-3-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

InChI

InChI=1S/C14H16N4OS2/c19-13-12(21-14-15-9-16-18(13)14)11(10-4-7-20-8-10)17-5-2-1-3-6-17/h4,7-9,11,19H,1-3,5-6H2

InChI Key

CXMBMSDURHGBCF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(C2=CSC=C2)C3=C(N4C(=NC=N4)S3)O

Origin of Product

United States

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